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Abstract
CC214-2, also known as sapanisertib and TAK-228, is a potent and selective, orally

bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.

By targeting the kinase domain of mTOR, CC214-2 effectively inhibits both mTOR Complex 1

(mTORC1) and mTOR Complex 2 (mTORC2), overcoming the limitations of earlier allosteric

mTORC1 inhibitors like rapamycin. This dual inhibition leads to a more comprehensive

blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various

human cancers. This technical guide provides an in-depth overview of CC214-2, including its

mechanism of action, biochemical and cellular activity, preclinical pharmacology, and detailed

experimental protocols for its evaluation.

Introduction
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and

survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to

control essential cellular processes. Dysregulation of this pathway is a hallmark of many

cancers, making it a prime target for therapeutic intervention.[2]

mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

Rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1 but do not directly inhibit
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mTORC2. This incomplete inhibition can lead to a feedback activation of AKT signaling via

mTORC2, potentially limiting the therapeutic efficacy of rapalogs.[2]

CC214-2 was developed as a second-generation mTOR inhibitor to address this limitation. As

an ATP-competitive inhibitor, it directly targets the mTOR kinase domain, thereby blocking the

activity of both mTORC1 and mTORC2.[2] This dual inhibition results in the suppression of

downstream effectors of both complexes, leading to more potent and sustained anti-

proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action
CC214-2 exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a

serine/threonine kinase that is a central component of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling
Inhibition of mTORC1 by CC214-2 leads to the dephosphorylation of its key downstream

substrates, including:

Ribosomal protein S6 kinase (S6K): Inhibition of S6K phosphorylation (e.g., at Ser235/236)

leads to a decrease in protein synthesis and cell size.

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Inhibition of 4E-BP1

phosphorylation allows it to bind to and inhibit the translation initiation factor eIF4E, thereby

suppressing the translation of key proteins required for cell growth and proliferation.

Inhibition of mTORC2 Signaling
Inhibition of mTORC2 by CC214-2 results in the reduced phosphorylation of its primary

substrate:

AKT: Specifically, CC214-2 prevents the phosphorylation of AKT at Serine 473 (Ser473), a

key event for its full activation. Inhibition of AKT activation leads to decreased cell survival

and proliferation.

By simultaneously inhibiting both mTORC1 and mTORC2, CC214-2 provides a more

comprehensive blockade of the mTOR pathway compared to mTORC1-selective inhibitors.
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Figure 1: mTOR Signaling Pathway and Inhibition by CC214-2.
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Quantitative Data
The following tables summarize the available quantitative data for CC214-1 and CC214-2,

providing a basis for experimental design and data interpretation.

Table 1: Biochemical and Cellular Potency
Compound Target Assay Type IC₅₀ (nM) Cell Line Reference

CC214-1 mTOR Biochemical 2 - [3]

CC214-1
Cell

Proliferation
Cellular ~500 U87EGFRvIII [4]

TAK-228
Cell

Proliferation
Cellular 24.3 CAL-29 [5]

Note: Specific biochemical IC₅₀ values for CC214-2 against isolated mTORC1 and mTORC2

complexes are not readily available in the public domain, but are expected to be similar to

CC214-1.

Table 2: Kinase Selectivity Profile
While a comprehensive quantitative selectivity panel for CC214-2 against the PI3K isoforms is

not publicly available, it has been reported to be a highly selective mTOR inhibitor with

significantly less potency against PI3Kα.[6] The development of isoform-specific PI3K inhibitors

is an active area of research, and their selectivity profiles are crucial for minimizing off-target

effects.[6][7][8][9]

Table 3: Preclinical Pharmacokinetics of Sapanisertib
(TAK-228)
Detailed preclinical pharmacokinetic parameters for sapanisertib in mice are not consistently

reported across public literature. However, clinical studies in East Asian patients with advanced

nonhematological malignancies have provided some pharmacokinetic data.
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Parameter Value Population Dosing Reference

Tₘₐₓ (h) ~0.5 - 2.6 Human Single dose [1]

t₁/₂ (h) ~5.9 - 7.6 Human Single dose [1]

Note: These are clinical data and may not directly translate to preclinical mouse models.

Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the

activity of CC214-2.

In Vitro mTOR Kinase Assay
This protocol describes a general method for measuring the kinase activity of mTOR in vitro,

which can be adapted to assess the inhibitory potential of CC214-2.
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Preparation

Reaction

Detection

Prepare Reagents:
- Recombinant mTOR

- Substrate (e.g., 4E-BP1)
- ATP

- Kinase Buffer
- CC214-2 dilutions

Incubate mTOR, substrate, and CC214-2

Initiate reaction with ATP

Allow phosphorylation to occur
(e.g., 30-60 min at 30°C)

Stop reaction

Detect phosphorylated substrate
(e.g., TR-FRET, ELISA)

Analyze data and calculate IC₅₀

 

Sample Preparation

Electrophoresis & Transfer

Immunodetection

Culture cells to desired confluency

Treat cells with CC214-2
for specified time

Lyse cells and collect protein

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a membrane
(e.g., PVDF)

Block membrane to prevent
non-specific binding

Incubate with primary antibodies
(e.g., anti-p-S6, anti-p-Akt)

Incubate with HRP-conjugated
secondary antibody

Detect signal using
chemiluminescence

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Development

Treatment Phase

Endpoint Analysis

Implant cancer cells
subcutaneously into

immunocompromised mice

Monitor tumor growth until
they reach a specified size

Randomize mice into
treatment groups

Administer CC214-2 or vehicle
according to the dosing schedule

Monitor tumor volume and
body weight regularly

Euthanize mice at the
end of the study

Excise and weigh tumors

Analyze tumor growth inhibition
and other endpoints
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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